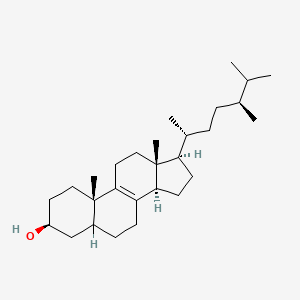

Ergost-8-en-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53649-61-9 |

|---|---|

Molecular Formula |

C28H48O |

Molecular Weight |

400.7 g/mol |

IUPAC Name |

(3S,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-22,24-25,29H,7-17H2,1-6H3/t19-,20+,21?,22-,24+,25-,27-,28+/m0/s1 |

InChI Key |

RFSQQROZMSPZKI-DFQNLCSFSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |

Synonyms |

ergost-8-en-3-ol ergost-8-en-3-ol, (3beta,5alpha)-isomer ergost-8-en-3-ol, (3beta,5alpha,24xi)-isome |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediates of Ergost 8 En 3 Ol

Ergost-8-en-3-ol, a sterol found in various fungi, is a key metabolic intermediate in the biosynthesis of ergosterol (B1671047), the primary sterol in most fungal cell membranes. ontosight.aiontosight.ai The synthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and proceeds through the formation of key precursors like farnesyl pyrophosphate (FPP) and squalene. nih.gov The pathway involves numerous enzymatic reactions, including cyclization, demethylation, desaturation, and isomerization. vulcanchem.comfrontiersin.org

This compound appears in the later stages of this pathway. The general pathway, particularly in yeast like Saccharomyces cerevisiae, involves the cyclization of 2,3-oxidosqualene (B107256) to produce lanosterol (B1674476). biorxiv.org Lanosterol then undergoes a series of modifications. One of the proposed pathways involves the demethylation of lanosterol, followed by other transformations leading to various sterol intermediates. frontiersin.org

The formation and conversion of this compound are part of a network of reactions that can vary depending on the fungal species and environmental conditions, such as oxygen availability. nih.gov In Saccharomyces cerevisiae, for instance, the Δ8-sterol, fecosterol (B45770), is converted by the enzyme sterol Δ8-Δ7 isomerase (ERG2) to episterol. nih.gov However, under certain conditions or in specific mutant strains, intermediates with the Δ8 double bond, like this compound, can accumulate. nih.govworldscientific.com Studies on mutant yeasts have been instrumental in identifying these intermediates; a mutation blocking the Δ8→Δ7 isomerization step leads to the accumulation of sterols like Ergost-8-en-3β-ol. worldscientific.com

The immediate metabolic neighborhood of this compound involves several other ergostane-type sterols. For example, tracer experiments in yeast have shown that under limited oxygen, radioactivity from precursors can accumulate in ergosta-8,24(28)-dien-3beta-ol and subsequently transfer to ergost-8-en-3beta-ol and other sterols. nih.gov This indicates a dynamic network of pathways rather than a single linear route to ergosterol.

Table 1: Key Intermediates and Enzymes in the Fungal Ergosterol Pathway Related to this compound

| Intermediate/Product | Precursor | Enzyme (Gene in S. cerevisiae) | Reaction Type |

| Lanosterol | 2,3-Oxidosqualene | Lanosterol synthase (ERG7) | Cyclization |

| Fecosterol | 4,4-dimethyl-Δ8-sterol | Sterol C-4 demethylases | Demethylation |

| This compound | Ergosta-8,24(28)-dien-3β-ol | Not fully elucidated | Side-chain reduction |

| Ergosta-8,22-dien-3β-ol | This compound | Sterol C-22 desaturase (ERG5) | Desaturation |

| Episterol | Fecosterol | Sterol Δ8-Δ7 isomerase (ERG2) | Isomerization |

| Ergosterol | Ergosta-5,7,22,24(28)-tetraen-3β-ol | Sterol Δ24(28) reductase (ERG4) | Reduction |

This table represents a simplified view of a complex network. The exact sequence and intermediates can vary between organisms and conditions. nih.govfrontiersin.orgbiorxiv.orgnih.gov

Isotopic Labeling Studies in Ergost 8 En 3 Ol Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the flow of atoms through metabolic pathways, providing definitive evidence for precursor-product relationships and reaction mechanisms. sigmaaldrich.comnih.gov Such studies have been crucial in mapping the intricate steps of ergosterol (B1671047) biosynthesis, including the role of Ergost-8-en-3-ol. nih.govacs.org

A seminal study by Osumi et al. (1978) utilized [Methyl-14C]methionine to investigate the later stages of the ergosterol pathway in Saccharomyces cerevisiae under varying oxygen levels. nih.gov Methionine serves as the donor for the methyl group at the C-24 position in the sterol side chain. The researchers observed that under a limited supply of oxygen, the radioactivity initially accumulated in ergosta-7,24(28)-dien-3beta-ol and ergosta-8,24(28)-dien-3beta-ol. nih.gov With time, the [14C] label was transferred to ergost-7-en-3beta-ol and, significantly, to ergost-8-en-3beta-ol . nih.gov This experiment demonstrated that this compound is a distinct intermediate in the pathway under these specific conditions and suggested the existence of multiple, parallel pathways that are influenced by environmental factors like oxygen availability. nih.gov

Other isotopic studies, while perhaps not directly measuring this compound, have laid the groundwork for understanding the broader pathway. The classic work by Popjak and Cornforth, using mevalonic acid (MVA) stereospecifically labeled with deuterium (B1214612) (²H) or tritium (B154650) (³H), elucidated the stereochemistry of the fundamental reactions in sterol biosynthesis. acs.org More recent studies use stable isotopes like Carbon-13 (¹³C) in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) to map metabolic fluxes and identify intermediates. nih.govacs.org For example, feeding experiments with ¹³C-labeled acetate (B1210297) can reveal how the carbon skeleton is assembled and modified through the pathway. acs.org

Inhibition studies, often combined with isotopic labeling, have also helped to clarify the pathway. When a specific enzyme is blocked, its substrate accumulates. Analysis of these accumulated intermediates, sometimes using isotopically labeled precursors, helps to place the blocked enzyme and its substrate within the metabolic sequence. nih.gov For example, treatment of yeast with the drug SR31747A, an inhibitor of the Δ8-Δ7 sterol isomerase, leads to the accumulation of Δ8-sterols, confirming the role of this isomerization step in the main pathway. nih.gov

Table 2: Summary of Relevant Isotopic Labeling Studies

| Isotope Used | Organism | Key Finding Related to Δ8-Sterols | Reference |

| [Methyl-14C]methionine | Saccharomyces cerevisiae | Under limited oxygen, radioactivity was transferred from dienols to Ergost-8-en-3β-ol, identifying it as a pathway intermediate. | nih.gov |

| ²H, ³H, ¹³C on MVA & Acetate | Yeast, Plants | Elucidated the stereochemical course of reactions leading to the formation and modification of the sterol nucleus and side chain. | acs.org |

| Not Specified (Trapping Experiment) | Gibberella fujikuroi | A series of ergostatrienes, including Δ8 isomers, were isolated and their biosynthetic sequence demonstrated through feeding experiments. | rsc.org |

Natural Occurrence and Distribution of Ergost 8 En 3 Ol

Mycological Sources of Ergost-8-en-3-ol (e.g., Fungi, Yeast, Mycorrhizae)

This compound is a recognized component of the sterol profile in numerous fungi, including yeasts and molds. ontosight.ai It is an intermediate in the ergosterol (B1671047) biosynthetic pathway, a critical metabolic process in fungi. ontosight.ai The presence and concentration of this compound can vary depending on the fungal species and environmental conditions.

In the context of yeast, several species of Saccharomyces cerevisiae have been found to produce this compound. worldscientific.comknapsackfamily.com Studies on mutant strains of S. cerevisiae have been particularly insightful, revealing that mutations blocking specific steps in the ergosterol biosynthesis pathway can lead to the accumulation of intermediates like this compound. worldscientific.com For instance, research has shown its accumulation in yeast when the Δ8→Δ7 isomerization step is blocked. worldscientific.com Furthermore, under conditions of limited oxygen, yeast cells have been observed to accumulate ergost-8-en-3β-ol. oup.com Other yeasts, such as Candida albicans, Candida utilis, and Torulopsis glabrata, also list this compound as a metabolite. knapsackfamily.com

Mycorrhizal fungi, which form symbiotic relationships with plants, also contain this sterol. While ergosterol is often used as a biomarker for fungal biomass in mycorrhizal studies, the presence of its precursors, including this compound, is also relevant. researchgate.net For example, the ectomycorrhizal fungus Cortinarius xiphidipus has been found to contain (3β)-ergosta-5,8-dien-3-ol, a related compound. nih.gov

Fungi, in general, are a primary source of this compound. For example, it is noted as a sterol found in various fungi and is crucial for their cell membrane structure and function. ontosight.ai Antifungal agents can disrupt the ergosterol pathway, leading to the accumulation of intermediates like ergosta-8-en-3-ol. nih.gov

Table 1: Mycological Sources of this compound

| Organism | Finding |

|---|---|

| Saccharomyces cerevisiae (mutant strains) | Isolated and characterized as part of the sterol profile, with mutations leading to its accumulation. worldscientific.com |

| Saccharomyces cerevisiae | Accumulates under limited oxygen supply during ergosterol biosynthesis. oup.com |

| Candida albicans | Listed as a metabolite. knapsackfamily.com |

| Candida utilis | Listed as a metabolite. knapsackfamily.com |

| Torulopsis glabrata | Listed as a metabolite. knapsackfamily.com |

Phytochemical Presence of this compound in Plant Species

While primarily associated with fungi, this compound and its derivatives have also been identified in a variety of plant species. This presence is often revealed through phytochemical analysis of plant extracts.

Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying this compound in several plants. For example, a derivative, this compound, 14-methyl-, (3β,5α), was identified as a main compound in the leaf extract of Morus alba (White Mulberry). jptcp.com Similarly, the methanolic extract of the entire plant of Cyperus dubius was found to contain Ergost-5-en-3-ol, (3.beta.). plantsjournal.com The leaf extract of Glinus lotoides also revealed the presence of Ergost-5-en-3-ol, (3.beta). ajol.info

In a study of shallots (Allium xwakegi), this compound, 14-Methyl-, (3.Beta,5.Alpha.) was one of 41 compounds identified. nih.gov The leaves of Cenchrus biflorus have also been shown to contain Ergost-5-en-3-ol, (3.beta.,24r)-. phytojournal.com Furthermore, the latex of Euphorbia officinarum contains 4α,14α-dimethyl-5α-ergost-8-en-3,24-dione, a derivative of this compound. mdpi.com

It's important to note that sometimes the identification is of a related isomer, such as α-Ergostenol (Ergost-8(14)-en-3-ol), which was isolated from the fruits of Cirsium palustre and C. rivulare. medchemexpress.com

Table 2: Phytochemical Presence of this compound and its Derivatives in Plant Species

| Plant Species | Compound Identified | Plant Part |

|---|---|---|

| Morus alba (White Mulberry) | This compound, 14-methyl-, (3β,5α) | Leaf |

| Cyperus dubius | Ergost-5-en-3-ol, (3.beta.) | Entire plant |

| Glinus lotoides | Ergost-5-en-3-ol, (3.beta) | Leaf |

| Allium xwakegi (Shallot) | This compound, 14-Methyl-, (3.Beta,5.Alpha.) | Bulb |

| Cenchrus biflorus | Ergost-5-en-3-ol, (3.beta.,24r)- | Leaf |

| Euphorbia officinarum | 4α,14α-dimethyl-5α-ergost-8-en-3,24-dione | Latex |

| Cirsium palustre | α-Ergostenol (Ergost-8(14)-en-3-ol) | Fruits |

Isolation and Identification of this compound in Other Biological Systems (e.g., Invertebrates, Algae)

The occurrence of this compound extends beyond fungi and plants to other biological systems, including marine invertebrates and algae.

In the realm of marine invertebrates, various sterols, including derivatives of ergostane (B1235598), have been isolated. For instance, the marine sponge Mycale sp. has been a source for the isolation of various sterols. tandfonline.com The starfish Acanthaster planci is another marine organism from which ergost-7-en-3-ol, a related compound, has been identified. pensoft.net The soft coral Sarcophyton tenuispiculatum was found to contain ergost-5-en-3β-ol. pasteur.ac.ir

Algae are another significant source of this sterol. The green alga Chlorella sorokiniana has been shown to produce related ergostane compounds, and studies have identified 5α-ergost-8(14)-en-3β-ol in this organism. vulcanchem.comnih.gov Another alga, Chlorella ellipsoidea, was the source from which ergosta-5,8-dien-3β-ol was first isolated. researchgate.net The dinoflagellate Karlodinium zhouanum is characterized by the dominance of 27(nor)-24S-4α-Methyl-5α-ergosta-8(14)-en-3β-ol. algaebase.org

The fruit fly Drosophila melanogaster, when raised on mutant yeast strains that accumulate certain sterols, will incorporate these into their own tissues. For example, flies grown on erg-3 yeast show a sterol composition that includes ergosta-8,22-dien-3β-ol. cambridge.org

Table 3: Isolation of this compound and its Derivatives in Other Biological Systems

| Organism | Compound Identified |

|---|---|

| Acanthaster planci (Starfish) | Ergost-7-en-3-ol |

| Sarcophyton tenuispiculatum (Soft Coral) | Ergost-5-en-3β-ol |

| Mycale sp. (Marine Sponge) | Various sterols |

| Chlorella sorokiniana (Green Alga) | 5α-ergost-8(14)-en-3β-ol |

| Chlorella ellipsoidea (Green Alga) | Ergosta-5,8-dien-3β-ol |

| Karlodinium zhouanum (Dinoflagellate) | 27(nor)-24S-4α-Methyl-5α-ergosta-8(14)-en-3β-ol |

Ecological and Environmental Contexts of this compound Occurrence

The presence of this compound and related sterols in various organisms points to their ecological significance. In fungi, these sterols are fundamental components of cell membranes, influencing their fluidity and integrity. ontosight.aiontosight.ai This has implications for the fungus's interaction with its environment and with other organisms.

The use of ergosterol as a biomarker for fungal biomass in soil and root systems is well-established. researchgate.net The presence of its precursors, like this compound, can provide more detailed information about the metabolic state of the fungal community.

In marine environments, the sterol profile of organisms can be used as a biomarker to trace the origin of organic matter. wikipedia.org For example, the presence of specific sterols in sediments can indicate the past presence of certain algal blooms. wikipedia.org The sterol composition of the dinoflagellate Karlodinium has been suggested as a tool to differentiate between toxic and non-toxic species. algaebase.org

The starfish Acanthaster planci, a known predator of coral, contains a complex mixture of sterols, including ergost-7-en-3-ol. pensoft.net The ecological role of these sterols in the starfish is an area of ongoing research. The presence of ergosterol and its derivatives in marine sponges and soft corals also points to their potential ecological roles, possibly in defense or signaling. tandfonline.compasteur.ac.ir

Advanced Methodologies for Ergost 8 En 3 Ol Research

Advanced Chromatographic Separation Techniques for Ergost-8-en-3-ol Isolation

Chromatography is a fundamental technique for the separation of mixtures into their individual components. For a compound like this compound, which is often found in a mixture of other structurally similar sterols, advanced chromatographic methods are essential for its isolation and purification. scielo.br

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile compounds like sterols. Its application in this compound research allows for both analytical quantification and preparative isolation.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for sterol analysis. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. nih.gov While standard C18 columns are widely used, the separation of closely related sterol isomers, such as distinguishing this compound from its double bond isomers (e.g., Ergost-7-en-3-ol), can be challenging. researchgate.net

To overcome these challenges, specialized columns that offer different selectivity are employed. Columns with stationary phases containing pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups can provide enhanced separation of structural isomers by utilizing π-π interactions in addition to hydrophobic interactions. nacalai.com Furthermore, the development of derivatization methods, such as using 3-(chlorosulfonyl)benzoic acid, can improve chromatographic performance and detection sensitivity in UHPLC-MS/MS analysis. acs.org Silver ion HPLC (Ag+-HPLC) also offers unprecedented separation of sterols based on the number and location of double bonds. pnas.org

Table 1: Example HPLC Conditions for Sterol Separation

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 75 mm, 3.5 µm); Pyrenylethyl (PYE) Column |

| Mobile Phase | Gradient or isocratic elution with Methanol:Water or Acetonitrile:Water mixtures. nacalai.commdpi.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min. nacalai.commdpi.com |

| Detection | UV Detector (e.g., at 210 nm for general detection or 240-282 nm for conjugated systems); Mass Spectrometer (MS). researchgate.netnacalai.commdpi.com |

| Temperature | Controlled, often around 30°C. nacalai.com |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. scielo.brresearchgate.netresearchgate.net Since sterols like this compound are not naturally volatile, a derivatization step is required to increase their volatility and improve chromatographic peak shape. aocs.orgmdpi.com

The most common derivatization method is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. aocs.orgmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. mdpi.comidc-online.com The resulting TMS-ether derivatives are more volatile and thermally stable, making them suitable for GC analysis. mdpi.com

The separation is typically performed on a capillary column with a non-polar stationary phase, such as one coated with 5% phenyl-95% methyl polysiloxane. scielo.br The identification of this compound is based on its retention time compared to authentic standards and, more definitively, by the mass spectrum obtained from the GC-MS analysis.

Table 2: Typical GC-MS Parameters for Sterol Analysis

| Parameter | Description |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS; Pyridine. mdpi.com |

| Reaction Conditions | Heating at 60-100°C for 1 hour. aocs.orgmdpi.com |

| Column | Capillary column (e.g., HP-5, 23 m x 0.2 mm, 0.5 µm film thickness). scielo.br |

| Carrier Gas | Helium. scielo.br |

| Temperature Program | e.g., Initial temp 100°C, ramp at 5°C/min to 315°C, hold for 10 min. scielo.br |

| Ionization (MS) | Electron Impact (EI) at 70 eV. aocs.org |

High-Resolution Spectroscopic Characterization of this compound and its Derivatives

Following isolation, various spectroscopic techniques are employed to confirm the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netresearchgate.net

For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl groups, the methine proton at C-3 bearing the hydroxyl group (around δ 3.5-3.6 ppm), and the protons in the sterol nucleus and side chain. The ¹³C NMR spectrum would confirm the total number of carbon atoms and show characteristic shifts for the olefinic carbons (C-8 and C-9) and the carbon bearing the hydroxyl group (C-3, around δ 71 ppm). pensoft.netresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure. pensoft.netnih.govbanglajol.info These techniques reveal connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), allowing for unambiguous assignment of all signals and confirmation of the double bond position at C-8. pensoft.netuni-saarland.de

Table 3: Predicted Key NMR Signals for this compound (based on data for Ergost-7-en-3-ol)

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-3 | ~3.59 (m) | ~71.1 | C-1, C-2, C-4, C-5 |

| H-7 | - | ~119.7 (for Δ⁷) | - |

| C-8 | - | ~139.5 (for Δ⁷) | H-7, H-14 |

| C-9 | ~1.64 (m) | ~49.5 (for Δ⁷) | H-7, H-11, H-14 |

Note: The chemical shifts for the olefinic carbons C-8 and C-9 in this compound will differ from the Δ⁷ isomer shown. The specific shifts for this compound are approximately δ 134.3 (C-8) and δ 133.5 (C-9). researchgate.net

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula. When coupled with GC, the electron impact (EI) mass spectrum of derivatized this compound shows a molecular ion peak [M]⁺ and a series of characteristic fragment ions. scielo.br For the TMS derivative, fragmentation often involves the loss of the TMS group and cleavage of the sterol ring system and side chain.

Tandem mass spectrometry (MS/MS or MS²) offers a higher level of structural detail, which is particularly useful for distinguishing between isomers. nih.govmun.ca In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected and fragmented to produce a product ion spectrum. Different isomers, such as those with the double bond at different positions (e.g., Δ⁷ vs. Δ⁸ vs. Δ⁸⁽¹⁴⁾), will often yield different fragmentation patterns, allowing for their differentiation even if they are not fully separated chromatographically. acs.orgfrontiersin.org Derivatization techniques can also be employed to enhance ionization and induce charge-remote fragmentation, providing more informative spectra for isomer identification. acs.orgacs.org

Table 4: Characteristic Mass Spectral Fragments for Sterols

| m/z Value | Description |

|---|---|

| [M]⁺ | Molecular ion peak corresponding to the mass of the derivatized or underivatized sterol. |

| [M-CH₃]⁺ | Loss of a methyl group. |

| [M-H₂O]⁺ | Loss of water (from underivatized sterol). |

| [M-side chain]⁺ | Cleavage and loss of the C-17 side chain. A base peak at m/z 255 can correspond to the sterol nucleus after side-chain cleavage. vulcanchem.com |

| m/z 145, 147, 149 | Fragments resulting from cleavage within the C-ring, which can be indicative of the double bond position in the B-ring. frontiersin.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. pensoft.net Other characteristic absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching around 1043 cm⁻¹. pensoft.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems and chromophores. Sterols with conjugated double bonds, such as ergosterol (B1671047) (Δ⁵,⁷), exhibit strong characteristic absorption maxima (around 282 nm). scispace.com However, this compound contains an isolated, non-conjugated double bond (a tetrasubstituted C=C bond). Such isolated double bonds have very weak absorption in the standard UV-Vis range (200-800 nm), typically absorbing at wavelengths below 200 nm. acs.orgacs.orgresearchgate.net Therefore, while UV-Vis spectroscopy is excellent for identifying and quantifying conjugated sterols, it is less informative for the direct characterization of this compound, though a faint shoulder on a steeply rising absorption curve towards 200 nm may be observed. scispace.com A weak maximum absorption around 240 nm has been noted for the related ergost-7-en-3-ol. pensoft.net

Quantitative Analysis of this compound in Complex Biological Matrices

The accurate quantification of this compound and its derivatives in complex biological samples, such as fungal cells, plant tissues, or microbial oils, is fundamental for metabolic studies. The methodologies typically involve a multi-step process encompassing extraction, separation, and detection, with Gas Chromatography-Mass Spectrometry (GC-MS) being a cornerstone technique.

A common workflow begins with saponification of the biological sample to release sterols from their esterified forms. For instance, in analyzing sterols from Candida albicans, cell pellets are treated with an alcoholic sodium hydroxide (B78521) solution and heated. nih.gov This is followed by a liquid-liquid extraction using a nonpolar solvent like petroleum ether or hexane (B92381) to isolate the total sterol fraction. nih.gov Similarly, for the analysis of shallot extracts, an ethanol (B145695) extraction assisted by sonication is employed. nih.govtums.ac.ir

Following extraction, the sterol fraction is analyzed, most commonly by GC-MS. This technique separates the different sterols based on their volatility and retention time on a capillary column, and the mass spectrometer fragments the molecules, providing a characteristic mass spectrum for identification. nih.govnih.gov For example, in a study of Candida albicans treated with fenpropimorph, this compound was identified and quantified, constituting 7.32% of the total sterol content under specific conditions. nih.gov In shallot extracts, a related compound, this compound, 14-methyl-, (3.beta.,5.alpha.), was identified through its mass spectrum and retention time. nih.govtums.ac.irtums.ac.ir

The quantitative aspect of the analysis relies on comparing the signal intensity of the target analyte to that of an internal standard. The flame ionization detector (FID) is often used for quantification due to its linear response over a wide concentration range. google.com Mass spectrometry data, combined with retention time comparisons to authentic analytical standards, confirms the identity of each sterol species. google.com

Different analytical methods have been employed for the quantification of this compound and related sterols in various matrices, as detailed in the table below.

| Matrix | Compound Detected | Extraction Method | Analytical Technique | Key Findings | Reference |

|---|---|---|---|---|---|

| Candida albicans cells | This compound | Saponification with alcoholic NaOH, followed by petroleum ether extraction | GC-MS | Constituted 7.32% of total sterols in cells grown with fenpropimorph. | nih.gov |

| Shallot (Allium xwakegi Araki.) | This compound, 14-Methyl-, (3.Beta.,5.Alpha.) | Ethanol extraction with sonication | GC-MS | Identified as a major compound in the extract. | nih.govtums.ac.ir |

| Microbial Oil | Ergost-8(14)-en-3-ol, (3β) | Transesterification to generate fatty acid methyl esters (FAMEs) for oil profiling, sterol analysis on total oil | GC-MS (identification), GC-FID (quantification) | Detected as a minor component of the total sterol profile. | google.com |

| Starfish (Acanthaster planci) | Ergost-7-en-3-ol (isomer) | Maceration with methanol, hexane, and chloroform | LC-MS, UV-Vis, NMR | Isolated and structurally elucidated as a major sterol component. | pensoft.net |

Development of In Vitro Biosynthesis Systems for this compound Studies

Understanding the enzymatic steps leading to the formation of this compound is critical. The development of in vitro biosynthesis systems, using purified enzymes or reconstituted pathways, allows for detailed mechanistic studies of the specific enzymes involved in its formation. This compound is an intermediate in the broader ergosterol biosynthetic pathway. ontosight.ainih.gov

The ergosterol pathway is a complex series of enzymatic reactions that, in fungi, is often localized to the endoplasmic reticulum within a multi-enzyme complex sometimes referred to as the "ergosome". unl.edu The biosynthesis begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl diphosphate (B83284) (FPP). vliz.be FPP is the precursor to squalene, which is then cyclized to form lanosterol (B1674476), the first sterol intermediate. nih.govvliz.be

The conversion of lanosterol to ergosterol involves a series of demethylations, desaturations, and reductions. This compound is a key intermediate that arises after the initial cyclization and demethylation steps. Its formation and subsequent conversion are catalyzed by specific enzymes. For example, the enzyme sterol C-8 isomerase (ERG2) is responsible for converting sterols with a double bond at the C8-C9 position (like zymosterol (B116435) or fecosterol) to the C7-C8 position to form intermediates like episterol. nih.gov The study of this compound biosynthesis in vitro would therefore focus on the enzymes acting on lanosterol and its downstream products, prior to the ERG2-catalyzed isomerization.

Developing an in vitro system for these studies involves several key steps:

Gene Identification and Cloning: Identifying and isolating the genes encoding the biosynthetic enzymes (e.g., oxidosqualene cyclase, sterol demethylases, reductases) from the organism of interest. vliz.benih.gov

Heterologous Expression and Purification: Expressing these genes in a suitable host, such as E. coli or Saccharomyces cerevisiae, and purifying the recombinant enzymes. vliz.be

Enzyme Assays: Developing specific assays to measure the activity of the purified enzymes. This often involves using radiolabeled or fluorescently tagged substrates (e.g., radiolabeled lanosterol) and analyzing the products using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). unito.it

Pathway Reconstitution: Combining multiple purified enzymes in vitro with the necessary substrates and cofactors (e.g., NADPH, S-adenosyl methionine) to reconstitute a portion of the biosynthetic pathway. This allows researchers to study the flow of intermediates and identify potential rate-limiting steps. nih.gov

An example of a relevant in vitro approach is the use of enzyme assays with radiolabeled substrates to study the activity of oxidosqualene cyclase (Erg7p), which produces lanosterol, and other modifying enzymes like 3-keto reductase (Erg27p). unito.it By providing a specific substrate like lanost-8-en-3-ol and monitoring its conversion, the activity of subsequent enzymes in the pathway can be precisely measured. This approach enables the detailed characterization of the kinetics and substrate specificity of each enzyme involved in the synthesis and modification of this compound.

| Enzyme/System | Function in Pathway | Methodology for In Vitro Study | Reference |

|---|---|---|---|

| Oxidosqualene Cyclase (OSC/Erg7p) | Cyclizes 2,3-oxidosqualene (B107256) to lanosterol, the precursor to all subsequent sterols. | Enzyme assays using radiolabeled 2,3-oxidosqualene. Product analysis by TLC or HPLC. | unito.it |

| Sterol C-14 Demethylase (ERG11/CYP51) | Removes the 14α-methyl group from lanosterol. | Reconstitution with a P450 reductase partner. Spectrophotometric assays or chromatographic analysis of substrate conversion. | nih.gov |

| Sterol C-8 Isomerase (ERG2) | Isomerizes the C8-C9 double bond to the C7-C8 position, converting precursors like fecosterol (B45770) to episterol. | Incubation of purified enzyme with a C8-sterol substrate (e.g., zymosterol) and analysis of product formation via GC-MS or HPLC. | nih.gov |

| Reconstituted Pathway Segments | Studying multi-step conversions and enzyme interactions. | Combining multiple purified enzymes (e.g., from lanosterol to zymosterol) with substrates and cofactors to monitor the production of intermediates like this compound. | nih.gov |

Chemical Synthesis and Derivatization Strategies for Ergost 8 En 3 Ol

Total Synthesis Approaches to Ergost-8-en-3-ol and Analogs

The total synthesis of sterols like this compound is a complex undertaking that showcases the power of modern organic chemistry. The first total synthesis of the related ergosta-5,8-dien-3β-ol was achieved, providing a complete set of spectroscopic data for this uncommon sterol. researchgate.netmdpi.com Such synthetic endeavors are crucial for confirming the structure of naturally occurring sterols and for providing access to analogs that are not available from natural sources.

Total synthesis strategies often involve the construction of the tetracyclic steroidal core from simpler, acyclic precursors. These routes can be broadly categorized as either linear or convergent.

Stereoselective Synthesis of this compound Isomers

The biological activity of sterols is highly dependent on their stereochemistry. ontosight.ai Therefore, the stereoselective synthesis of specific isomers of this compound is of significant interest. The nomenclature (3β,5α) in (3β,5α)-ergost-8-en-3-ol specifies the precise spatial arrangement of the hydroxyl group at the C-3 position and the hydrogen atom at the C-5 position of the sterol ring system. ontosight.ai

Stereoselective synthetic methods aim to control the formation of these chiral centers. This can be achieved through various techniques, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. mdpi.commdpi.com For instance, the hydration of 5α-ergost-8-en-3β-ol via hydroboration yields a mixture of diols, including 5α-ergostane-3β,15α-diol and 5α-ergostane-3β,7β-diol, demonstrating the influence of the existing stereochemistry on the outcome of the reaction. nih.gov

A general strategy for the stereoselective synthesis of related furanosesquiterpenes involves the coupling of a C10 cyclogeranyl moiety with a C5 3-(methylene)furan moiety. mdpi.com This approach allows for the preparation of various stereoisomers in high chemical and isomeric purity. mdpi.com

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies have been applied to the synthesis of complex molecules like sterols. rroij.comfiveable.me

The choice between a linear and a convergent approach depends on the specific target molecule and the available synthetic methodologies. For complex sterols, convergent strategies are often favored. fiveable.me

Semi-synthetic Transformations and Modification of this compound

Semi-synthesis, which starts with a readily available natural product and modifies it chemically, is a powerful tool for creating novel derivatives of this compound. uni-koeln.de Ergosterol (B1671047), a common fungal sterol, is a frequent starting material for the semi-synthesis of this compound and its analogs. nih.govnih.gov

One common transformation is the selective hydrogenation of ergosterol. For example, hydrogenation of ergosterol in the presence of a palladium on carbon (Pd/C) catalyst can yield 5α-Ergost-8(14)-en-3β-ol. nih.govnih.gov Further chemical modifications can then be performed. For instance, the hydroxyl group at C-3 can be glycosylated to produce ergostenol glycosides. nih.gov

Other semi-synthetic modifications include oxidation, epoxidation, and the introduction of various functional groups to the sterol skeleton. mdpi.com For example, from 4α,14α-dimethyl-5α-cholest-8-en-3β-ol, a variety of derivatives have been synthesized through acylation and oxidation processes. mdpi.com

Design and Synthesis of this compound Analogues for Mechanistic Investigations

The design and synthesis of analogs of this compound are crucial for probing the mechanisms of action of sterols and for structure-activity relationship (SAR) studies. acs.orgresearchgate.net By systematically modifying the structure of the parent compound, researchers can identify the key structural features responsible for its biological activity.

Side-chain Modifications and their Stereochemical Impact

The side chain of ergostane-type sterols plays a critical role in their biological function. Modifications to the side chain can significantly impact their activity. For instance, a series of stigmasterol (B192456) and ergosterol derivatives with oxygenated functions at the C-22 and/or C-23 positions have been synthesized to act as Liver X Receptor (LXR) agonists. unisi.it The stereochemistry of these modifications is often critical, with different stereoisomers exhibiting different biological activities. unisi.it

The synthesis of these side-chain modified analogs often involves stereoselective reactions to control the configuration of the newly introduced chiral centers. For example, the epoxidation of the C-22/C-23 double bond of stigmasterol yields two diastereoisomeric epoxides, which can be separated and further transformed into a series of isomeric alcohols and ketones. unisi.it

Ring System Modifications for Structure-Activity Relationship Studies

Modifications to the tetracyclic ring system of this compound are another important strategy for SAR studies. uni-koeln.deacs.org These modifications can include the introduction of new functional groups, changes in the position of double bonds, and even the contraction or expansion of the rings. uni-koeln.de

For example, the synthesis of ergosta-5,7-diene-1α,3β-diol from 5α-ergost-7-en-3-one involves a series of reactions that modify the B-ring of the sterol. rsc.org Similarly, the synthesis of calvatianone, a steroid with a contracted tetrahydrofuran (B95107) B-ring, was achieved starting from ergosterol through oxidative functionalization and cleavage of the B-ring. uni-koeln.de

Molecular and Cellular Biological Roles of Ergost 8 En 3 Ol

Ergost-8-en-3-ol as a Membrane Constituent and its Functional Implications

Sterols like this compound are fundamental components of cell membranes in fungi, analogous to the role cholesterol plays in animal cells. ontosight.aiontosight.ai They are crucial for the structure and function of these membranes. ontosight.aiontosight.ai

Interaction of this compound with Specific Cellular Targets and Enzymes

This compound and its derivatives can interact with and modulate the function of various intracellular proteins, including receptors and enzymes. ontosight.airesearchgate.net

Molecular docking studies have been employed to investigate the binding of ergostane-type sterols to various protein receptors. researchgate.netbrieflands.com For instance, a derivative, this compound, 14-Methyl-, (3.Beta,5.Alpha.), was analyzed for its interaction with bacterial protein targets. researchgate.net In another study, a related compound, Ergosta-14,22-dien-3-ol, was shown through in silico analysis to have adequate binding energy against Poly (ADP-ribose) polymerase-1 (PARP1) and Murine double minute 2 (MDM2) receptors, suggesting potential inhibitory interactions. brieflands.com Such studies are crucial for understanding the molecular basis of the biological activities of these compounds. ibmc.msk.ru

This compound and its related compounds have been shown to interact with several enzymes, either as substrates in a biosynthetic pathway or as modulators of activity.

DNA Gyrase : In a molecular docking study, the compound this compound, 14-Methyl-, (3.Beta,5.Alpha.) demonstrated a strong binding affinity for the bacterial enzyme DNA gyrase, with a calculated binding energy of -7.3 kcal/mol. researchgate.netnih.govtums.ac.ir This suggests a potential inhibitory interaction with the enzyme, which is a target for antibacterial agents. tums.ac.irjrmds.in

Sterol Demethylases : The ergosterol (B1671047) biosynthesis pathway, in which this compound is an intermediate, involves numerous enzymes, including sterol demethylases like lanosterol (B1674476) 14α-demethylase (CYP51). wikipedia.orgnih.gov This enzyme is a primary target for azole antifungal drugs, which inhibit its function and block the production of ergosterol. wikipedia.orgwikipedia.org The accumulation of precursor sterols, including 14α-methylated sterols, disrupts membrane function. frontiersin.org Other enzymes in the pathway, such as sterol C-14 reductase and sterol C-8 isomerase, are also targets for different classes of antifungal compounds, and their inhibition can lead to the accumulation of intermediates like ergosta-8-en-3-ol. nih.govresearchgate.net

This compound Modulation of Intracellular Signaling Pathways

Activation of Kinase Cascades (e.g., ERK, PI3K/Akt)

Research into the specific molecular actions of ergostane-type sterols has revealed their capacity to modulate key intracellular signaling pathways that are fundamental to cellular processes like proliferation, survival, and metabolism. While direct studies on this compound are limited, research on closely related isomers provides significant insights into its probable mechanisms, particularly the activation of the Extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways.

A study investigating the estrogen-like effects of compounds isolated from the mushroom Armillariella tabescens identified (3β,5α,22E)-ergost-22-en-3-ol as an active component. nih.govmdpi.com This compound was found to promote the proliferation of estrogen-receptor-positive (MCF-7) breast cancer cells. nih.govresearchgate.net Mechanistic analysis using Western blots demonstrated that (3β,5α,22E)-ergost-22-en-3-ol induced a significant increase in the phosphorylation of ERK, PI3K, and Akt. nih.govmdpi.comresearchgate.net The activation of these kinases is a well-established downstream effect of estrogen receptor signaling, which plays a crucial role in cell growth and survival. cellsignal.comaging-us.comnih.gov The binding of a ligand to its receptor can initiate the PI3K/Akt cascade, leading to the production of phosphatidylinositol (3,4,5)-trisphosphates (PIP3), which allows for the recruitment and subsequent phosphorylation of Akt by kinases like PDK1 and mTORC2. cellsignal.com This activation was mitigated by an estrogen receptor antagonist, confirming the pathway's involvement. mdpi.com

These findings suggest that ergostane (B1235598) sterols, including potentially this compound, can act as signaling molecules capable of initiating kinase cascades. The phosphorylation of ERK and Akt indicates the activation of the MAPK/ERK and PI3K/Akt/mTOR pathways, respectively. aging-us.com These pathways are central regulators of numerous cellular functions, and their dysregulation is implicated in various diseases, including cancer. cellsignal.comaging-us.com

Table 1: Effect of (3β,5α,22E)-ergost-22-en-3-ol on Kinase Phosphorylation in MCF-7 Cells

| Protein Target | Observed Effect | Implied Pathway Activation | Reference |

|---|---|---|---|

| ERK | Increased phosphorylation | MAPK/ERK Pathway | nih.govmdpi.com |

| PI3K | Increased phosphorylation | PI3K/Akt Pathway | nih.govmdpi.com |

| Akt | Increased phosphorylation | PI3K/Akt Pathway | nih.govmdpi.com |

| ERα | Increased phosphorylation | Estrogen Receptor Signaling | nih.govmdpi.com |

Influence on Gene Expression Profiles

The activation of signaling cascades by sterols like this compound ultimately translates to changes in gene expression, which dictates the cellular response. The modification of sterol profiles, whether through genetic mutation or chemical inhibition, has been shown to cause significant shifts in the transcriptional landscape of fungal cells.

A study using DNA microarrays in Saccharomyces cerevisiae provided a clear example of this influence. nih.gov The study analyzed the effects of the immunosuppressive drug SR31747A, which targets the enzyme D8-D7 sterol isomerase (encoded by the ERG2 gene). Inhibition of this enzyme leads to the accumulation of various Δ8-sterols, including Ergost-8(14)-en-3β-ol and Ergosta-8,14-dien-3β-ol, at the expense of ergosterol. nih.gov The results showed that treatment with the drug modulated the mRNA levels of numerous genes. A comparison between the "drug signature" (gene expression changes from the drug) and the "mutant signature" (changes from deleting the ERG2 gene) revealed an overlap of 121 affected genes. nih.gov This demonstrates that the altered sterol composition itself, characterized by the presence of this compound precursors, is a direct trigger for widespread transcriptional changes.

Furthermore, studies on other ergosterol derivatives reinforce this concept. For instance, ergosta-7,22-dien-3-one, produced by the fungus Ganoderma oerstedii, has been shown to induce the gene expression of Toll-like receptors (TLRs), cytokines, chemokines, and other immune modulators in macrophage cells without causing cytotoxicity. researchgate.net This highlights the capacity of specific sterol structures to selectively regulate gene programs related to host-pathogen interactions.

Table 2: Summary of Sterol-Induced Gene Expression Changes

| Sterol/Condition | Organism/Cell Line | Key Findings | Affected Gene Categories | Reference |

|---|---|---|---|---|

| Accumulation of Δ8-Sterols (e.g., Ergost-8(14)-en-3β-ol) | Saccharomyces cerevisiae | Drug-induced sterol changes modulated numerous genes. | Overlap of 121 genes between drug treatment and ERG2 deletion. | nih.gov |

| Ergosta-7,22-dien-3-one | Macrophage cells (J774A.1) | Induced expression of immune-related genes. | Toll-like receptors, cytokines, chemokines, nitric oxide, adhesion molecules. | researchgate.net |

Role of this compound in Microbial Pathogenesis and Host-Microbe Interactions

This compound, as an intermediate in the vital ergosterol biosynthetic pathway, plays a significant role in the biology of fungi and other microbes. ontosight.aiontosight.ai Ergosterol and its precursors are fundamental components of fungal cell membranes, where they regulate fluidity, permeability, and the function of membrane-bound proteins, analogous to cholesterol in animal cells. ontosight.aiwikipedia.org The integrity of this pathway is therefore directly linked to fungal growth, reproduction, and survival, making it a critical factor in pathogenesis. ontosight.airesearchgate.net

This compound as a Virulence Factor or Immunomodulator

The role of ergosterol pathway intermediates can extend beyond structural functions to actively modulating the host's immune response. A related compound, Ergost-7-en-3-ol, isolated from the marine organism Acanthaster planci, was identified as an immunomodulator capable of stimulating the phagocytic activity of peritoneal macrophages. pensoft.net This suggests that specific sterols can be recognized by the host immune system, triggering a response. Ergosterol itself is considered a Microbe-Associated Molecular Pattern (MAMP), which can be perceived by plants to initiate immune responses. nih.gov

In the context of virulence, some phytocompounds, including Ergost-5-en-3-ol, have been found in plant extracts that inhibit quorum sensing-regulated virulence factors in pathogenic bacteria like Pseudomonas aeruginosa. bohrium.combiorxiv.org While this is an inhibitory role, it underscores the interaction between microbial sterols and pathogenic processes. Steroids, as a class, have been reported to diminish the expression of virulence factors in bacteria such as Staphylococcus aureus. researchgate.net The specific contribution of this compound as a virulence factor is likely tied to its necessity for maintaining the fungal membrane's structural and functional integrity, which is essential for pathogenic processes. Its potential immunomodulatory effects, however, suggest a more direct role in the host-pathogen dialogue. ontosight.ainih.gov

Interplay with Antifungal Mechanisms and Resistance Development

The ergosterol biosynthesis pathway is a primary target for many antifungal drugs, particularly azoles, which inhibit the enzyme lanosterol 14α-demethylase (encoded by ERG11). researchgate.netmdpi.com This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol precursors, which is a key mechanism of their antifungal action. mdpi.com

Consequently, alterations in this pathway are a common mechanism for the development of antifungal resistance. Mutations in ERG genes can lead to a modified sterol composition in the cell membrane, reducing the efficacy of drugs that target ergosterol, such as the polyene amphotericin B. ontosight.airesearchgate.netmdpi.com For instance, deletion or mutation of the ERG2 gene (encoding C-8 sterol isomerase) or the ERG3 gene (encoding C-5 sterol desaturase) can lead to the accumulation of various ergosterol precursors, including ergosta-8-enol. researchgate.netmdpi.com While this accumulation can confer resistance to certain azoles, it highlights the central role of these intermediates in the mechanism of resistance. In Histoplasma capsulatum, resistance to fluconazole (B54011) has been associated with the continued synthesis of ergosterol and its precursors even in the presence of the drug. asm.org This demonstrates the intricate balance of the sterol pathway in mediating both fungal viability and drug susceptibility. ontosight.aimdpi.com

Structure Activity Relationship Sar Studies and Computational Modeling of Ergost 8 En 3 Ol

Systematic Modification of the Ergost-8-en-3-ol Scaffold and Biological Implications

The ergostane (B1235598) skeleton, a 28-carbon tetracyclic system, serves as a versatile scaffold for the generation of diverse sterols with a wide range of biological activities. Systematic modifications of the this compound backbone, including the introduction of functional groups and alterations in stereochemistry, have been explored to understand their impact on biological function.

A key area of investigation involves the synthesis of derivatives to probe their potential as therapeutic agents. For instance, the tosylation of 4α-14α-dimethyl-5α-ergost-8-en-3β-ol, a related ergostane, led to the creation of 3β-tosyloxy-4α,14α-dimethyl-5α-ergost-8-en-24-one. mdpi.com Subsequent oxidation of this derivative yielded further compounds, demonstrating how modifications at different positions of the ergostane ring system can lead to a variety of new molecules. mdpi.com

Studies have also focused on the impact of these modifications on specific biological activities, such as insecticidal and antiparasitic effects. For example, various derivatives of 4α,14α-dimethyl-5α-cholest-8-en-3β-ol and related ergostane compounds have been tested against agricultural pests like Myzus persicae and Rhopalosiphum padi, as well as the insect Spodoptera littoralis. mdpi.com These studies revealed that the nature and position of substituents on the sterol scaffold are crucial for their insecticidal activity. mdpi.com Similarly, the anti-parasitic activities of ergostane derivatives against Trypanosoma cruzi and Leishmania infantum have been evaluated, with some compounds showing promising efficacy and selective toxicity towards the parasites over mammalian cells. mdpi.com

The biological implications of modifying the this compound scaffold extend to its role in fungal biology. Ergosterol (B1671047) and its precursors are essential components of fungal cell membranes, influencing their fluidity and integrity. ontosight.aiontosight.ai The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. nih.gov Modifications to the ergostane structure can disrupt this pathway, leading to the accumulation of intermediate sterols and compromising fungal cell viability. For example, inhibition of enzymes like sterol C14-reductase and sterol C8-isomerase by certain compounds leads to the accumulation of specific ergostane derivatives, highlighting the potential for developing novel antifungals by targeting this pathway. nih.gov

In Silico Approaches to this compound Research

Computational methods have become indispensable tools in the study of this compound and its analogs, providing insights into their interactions with biological targets and guiding the design of new compounds with desired properties.

Molecular Docking Simulations of this compound with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as this compound, and a protein target.

Several studies have employed molecular docking to investigate the potential of this compound and its derivatives as inhibitors of various enzymes. For example, a derivative, this compound, 14-Methyl-, (3.Beta.,5.Alpha.), was identified in shallot extract and showed a binding affinity of -7.3 kcal/mol against DNA gyrase, an essential bacterial enzyme. nih.govnih.gov This suggests its potential as an antibacterial agent. In another study, various phytosterols, including an ergost-8-ene derivative, were docked against the HPV16 E6 oncoprotein, a key player in cervical cancer, with docking energies ranging from -12 to -16 Kcal/mol, indicating a strong binding potential. bioinfopublication.org

Ergostane-type sterols have also been investigated for their activity against other cancer-related proteins. For instance, Ergosta-14,22-dien-3-ol, a related compound, was docked with Poly (ADP-ribose) polymerase-1 (PARP1) and E3 ubiquitin-protein ligase (MDM2), both of which are significant targets in cancer therapy. brieflands.com The results showed favorable binding energies, suggesting that these compounds could act as inhibitors of these proteins. brieflands.com

The table below summarizes the results of some molecular docking studies involving this compound and its derivatives.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Potential Application |

| This compound, 14-Methyl-, (3.Beta.,5.Alpha.) | DNA gyrase | -7.3 | Antibacterial |

| Ergost-8,24(28)-dien-3-ol,4,14-dimethyl,(3.beta.,4.alpha.,5.alpa.,) | HPV16 E6 oncoprotein | -12 to -16 | Anti-cervical cancer |

| Ergosta-14,22-dien-3-ol | PARP1, MDM2 | -10.50 to -12.78 | Anti-cancer |

| Ergosta-7,22-dien-3-ol, (3.beta.,5.alpha.,22E)- | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Not specified, but showed good binding affinity | Alzheimer's disease |

Molecular Dynamics Simulations to Understand this compound Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. wikipedia.org This technique complements molecular docking by assessing the stability of the predicted binding poses and providing insights into the conformational changes that occur upon ligand binding. wikipedia.orgresearchgate.net

MD simulations have been used to study the stability of complexes between ergostane-type sterols and their protein targets. For example, a 100 ns MD simulation was performed on complexes of Ergosta-7,22-dien-3-ol with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov The simulations showed that the complexes were stable, supporting the potential of this compound as a cholinesterase inhibitor. nih.gov

In another study, MD simulations were used to validate the docking results of ergost-5-en-3-ol, stigmasterol (B192456), and β-sitosterol with PTGS2 and PPAR-γ, both of which are targets for anti-inflammatory drugs. researchgate.net The simulations confirmed the stability of the ligand-protein complexes, suggesting that these phytoconstituents could be potent inhibitors of these targets. researchgate.net The root mean square fluctuation (RMSF) analysis from these simulations can reveal the flexibility of different regions of the protein upon ligand binding. mdpi.com

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) for this compound Analogues

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational strategies used in drug discovery to identify the essential structural features required for biological activity and to predict the activity of new compounds. dergipark.org.trnih.gov

A pharmacophore model defines the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to interact with a specific target receptor. dergipark.org.tr These models can be generated based on the structure of a known active ligand or a set of active compounds. Once a pharmacophore model is developed, it can be used to screen large databases of compounds to identify new potential hits. nih.gov For example, pharmacophore modeling has been successfully applied to discover novel inhibitors for various targets, including those relevant to cancer and neurodegenerative diseases. nih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized analogs. qsartoolbox.org For instance, a QSAR study on myristic acid derivatives successfully modeled their antibacterial activity using topological descriptors. researchgate.net Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the structure-activity relationships of antagonists for the cholinergic receptor. nih.gov While specific pharmacophore and QSAR studies solely focused on this compound are not extensively reported in the provided context, the principles of these methods are broadly applicable to its analogues to guide the design of more potent and selective compounds.

Conformational Analysis and Stereochemistry of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, including its conformation and stereochemistry. This compound, with its rigid tetracyclic ring system and multiple chiral centers, is no exception.

The stereochemistry of this compound is denoted by terms like "(3β,5α)". ontosight.ai The "3β" indicates that the hydroxyl group at the 3rd carbon position is oriented above the plane of the steroid ring system, while "5α" specifies the orientation of the hydrogen atom at the 5th carbon. ontosight.aiontosight.ai This specific spatial arrangement of atoms is crucial for its biological function. ontosight.ai

Conformational analysis of the ergostane skeleton reveals a trans-fused tetracyclic ring system. vulcanchem.com Computational modeling has been employed to evaluate the side chain conformation of related ergostane derivatives. ibmc.msk.ru These studies have found a correlation between the conformational flexibility of the side chain and the biological activity of these compounds. ibmc.msk.ru The structure of the side chain, including the presence and configuration of methyl groups (e.g., 24-methyl group), further defines the specific isomer and influences its biological role. vulcanchem.comnih.gov

The ergosterol biosynthetic pathway, which produces this compound and other sterols, involves a series of enzymatic reactions that precisely control the stereochemistry at each step. ontosight.ainih.gov The resulting stereoisomers can have distinct biological activities. For example, the inhibition of certain enzymes in this pathway can lead to the accumulation of sterols with altered stereochemistry, which can impact the fitness of the organism. nih.gov

Future Research Directions and Research Opportunities for Ergost 8 En 3 Ol

Emerging Methodologies for Comprehensive Ergost-8-en-3-ol Profiling (e.g., Lipidomics, Metabolomics)

The comprehensive analysis of this compound within complex biological matrices necessitates the application of advanced analytical platforms. The fields of lipidomics and metabolomics, which focus on the global study of lipids and small molecules, respectively, offer powerful tools for in-depth profiling.

Mass Spectrometry-Based Approaches: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and specific technique for the analysis of sterol profiles. nih.govnih.gov The development of targeted LC-MS/MS methods will enable the precise quantification of this compound and its metabolites in various biological samples. Furthermore, high-resolution mass spectrometry can aid in the identification of novel, structurally related ergostane (B1235598) sterols. Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for the analysis of volatile derivatives of sterols, providing complementary information on sterol composition. nih.govspringernature.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a non-destructive method for the structural elucidation and quantification of metabolites. mdpi.com While generally less sensitive than mass spectrometry, NMR provides detailed structural information that can be crucial for identifying and characterizing this compound and its isomers within complex mixtures.

These emerging methodologies will be instrumental in creating detailed profiles of this compound in various organisms and under different physiological conditions, paving the way for a deeper understanding of its metabolic pathways and biological roles.

| Analytical Technique | Application for this compound Profiling | Key Advantages |

| LC-MS/MS | Targeted quantification and identification of this compound and its metabolites. | High sensitivity and specificity. |

| GC-MS | Analysis of the overall sterol composition, including this compound. | Effective for volatile sterol derivatives. |

| NMR Spectroscopy | Structural elucidation and quantification of this compound in complex mixtures. | Non-destructive, provides detailed structural information. |

Potential of this compound as a Biochemical Probe in Biological Studies

The unique structure of this compound presents an opportunity for its development as a biochemical probe to investigate various biological processes. By modifying its structure to incorporate reporter molecules, such as fluorescent tags or affinity labels, researchers can create powerful tools for studying cellular functions.

Fluorescently Labeled Probes: The synthesis of fluorescently labeled derivatives of this compound could enable the visualization of its subcellular localization and dynamics in real-time. Such probes would be invaluable for studying its interaction with cellular membranes, its role in membrane domain organization (lipid rafts), and its intracellular transport. nih.govmdpi.com The insights gained from these studies could mirror the utility of fluorescent cholesterol analogs in understanding membrane biophysics. nih.gov

Affinity-Based Probes: The development of this compound-based affinity probes could facilitate the identification of its protein binding partners. eventsair.com By incorporating a reactive group and a tag for enrichment, these probes can be used to covalently label and subsequently isolate proteins that interact with this compound, providing critical insights into its mechanism of action.

The creation of these specialized chemical tools will be pivotal in dissecting the molecular interactions and cellular pathways in which this compound participates.

Unexplored Biological Activities and Novel Mechanistic Investigations of this compound

While some biological activities of related ergostane sterols have been reported, the full therapeutic potential of this compound remains largely unexplored. Future research should focus on systematically screening this compound for a wide range of biological activities and elucidating the underlying molecular mechanisms.

Anti-inflammatory and Immunomodulatory Effects: Given that other ergostane-type sterols have demonstrated anti-inflammatory properties, investigating the potential of this compound to modulate inflammatory pathways is a promising avenue. mdpi.com Studies could explore its effects on key inflammatory mediators and signaling pathways in various cell types.

Anticancer Activity: The anticancer potential of ergostane sterols has been noted in several studies. mdpi.com A thorough investigation into the effects of this compound on different cancer cell lines is warranted to determine its potential as a novel therapeutic agent. Mechanistic studies could focus on its impact on cell proliferation, apoptosis, and other cancer-related pathways.

Neuroprotective Properties: The neuroprotective effects of certain sterols suggest that this compound could also play a role in neuronal health. Research could explore its ability to protect neurons from various stressors and its potential relevance in the context of neurodegenerative diseases.

A comprehensive evaluation of these and other potential biological activities will be crucial in defining the therapeutic landscape for this compound.

| Potential Biological Activity | Research Focus |

| Anti-inflammatory | Modulation of inflammatory cytokines and signaling pathways. |

| Anticancer | Effects on cancer cell viability, proliferation, and apoptosis. |

| Neuroprotective | Protection against neuronal damage and dysfunction. |

| Immunomodulatory | Influence on immune cell function and responses. |

Sustainable Production Strategies for this compound for Research Purposes

To facilitate extensive research on this compound, the development of sustainable and efficient production methods is essential. Microbial fermentation and biotransformation offer promising alternatives to chemical synthesis or extraction from natural sources.

Microbial Fermentation: Utilizing microorganisms that naturally produce ergosterol (B1671047), such as the yeast Saccharomyces cerevisiae, as a platform for this compound production is a viable strategy. Optimizing fermentation conditions and media composition can enhance the yield of this specific sterol.

Biotransformation: Another approach involves the use of microbial cultures to convert readily available sterol precursors into this compound. researchfloor.orgwjpls.orgslideshare.net This process, known as biotransformation, can offer a highly specific and environmentally friendly method for producing the desired compound. Identifying and optimizing microbial strains with the requisite enzymatic machinery will be key to the success of this strategy.

These sustainable production methods will ensure a reliable and cost-effective supply of this compound for research and potential future applications.

Advances in Synthetic Biology for Tailored this compound Production and Derivatization

The field of synthetic biology provides powerful tools for the rational design and engineering of microbial cell factories for the production of specific molecules. By applying these techniques, it is possible to create tailored strains capable of high-yield production of this compound and its derivatives.

Metabolic Engineering of Yeast: The metabolic pathways of yeast, such as Saccharomyces cerevisiae and Pichia pastoris, can be engineered to enhance the production of specific ergosterol derivatives. nih.govnih.govmdpi.com This can involve the overexpression of key enzymes in the ergosterol biosynthesis pathway, the knockout of competing pathways, and the introduction of heterologous genes to produce novel derivatives.

CRISPR/Cas9 Technology: The advent of CRISPR/Cas9 gene editing technology has revolutionized the field of metabolic engineering, allowing for precise and efficient modification of microbial genomes. mdpi.com This technology can be employed to systematically optimize the ergosterol biosynthesis pathway in yeast to specifically accumulate this compound.

By harnessing the power of synthetic biology, researchers can not only develop highly efficient and sustainable methods for producing this compound but also create a platform for generating novel derivatives with potentially enhanced biological activities.

Q & A

Q. What ethical guidelines apply to studies involving this compound extraction from endangered fungal species?

- Methodological Answer : Follow Nagoya Protocol requirements for access and benefit-sharing (ABS). Obtain permits for fungal collection and document provenance. Use in vitro cultures or synthetic analogs to minimize ecological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.